Ethenesulfinamide, N,2,2-triphenyl-
Description
Ethenesulfinamide, N,2,2-triphenyl- is a sulfinamide derivative characterized by a central ethenesulfinamide backbone substituted with three phenyl groups at the nitrogen and two adjacent carbon positions. Sulfinamides (R-S(O)-NH₂) are sulfur(IV)-containing compounds with applications in asymmetric synthesis, catalysis, and medicinal chemistry.
Properties
CAS No. |
99081-05-7 |
|---|---|
Molecular Formula |
C20H17NOS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N,2,2-triphenylethenesulfinamide |
InChI |
InChI=1S/C20H17NOS/c22-23(21-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,21H |
InChI Key |
JJSKFTMQUJXKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CS(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenesulfinamide, N,2,2-triphenyl- typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of a sulfonyl chloride with triphenylamine under basic conditions to form the desired sulfinamide. The reaction is usually carried out in the presence of a base such as pyridine to absorb the hydrochloric acid generated during the process .
Industrial Production Methods
Industrial production of Ethenesulfinamide, N,2,2-triphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethenesulfinamide, N,2,2-triphenyl- undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to sulfides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Ethenesulfinamide, N,2,2-triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethenesulfinamide, N,2,2-triphenyl- involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and interact with nucleophilic sites on biomolecules, influencing their activity. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Research Findings :
- Compounds like S52–S54 demonstrate anti-tumor efficacy in vivo, suggesting that Ethenesulfinamide derivatives could be explored for similar biological targets .
Table 4: Hazard Profiles
Notes:
- Sulfinamides generally exhibit moderate toxicity, but specific data for N,2,2-triphenyl derivatives require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
